
TC-N 1752
Overview
Description
TC-N 1752 (Chemical name: N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide) is a potent, orally active inhibitor of voltage-gated sodium (Nav) channels, with a primary focus on Nav1.7. It exhibits state-dependent inhibition, showing higher potency against partially inactivated channels (IC50 = 170 nM) compared to fully inactivated states (IC50 = 3.6 μM) . Its molecular formula is C25H27F3N6O3 (molecular weight: 516.52 g/mol), and it is characterized by high solubility in DMSO (125 mg/mL) .
This compound demonstrates broad Nav subtype selectivity, with IC50 values of 0.17 μM (hNav1.7), 0.3 μM (hNav1.3), 0.4 μM (hNav1.4), 1.1 μM (hNav1.5), and 1.6 μM (hNav1.9) . In vivo, it reduces inflammatory pain in rodent models (e.g., formalin-induced pain) at doses as low as 3 mg/kg orally, with full efficacy at 20 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC-N 1752 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Biochemical Interactions with Sodium Channels
TC-N 1752 exhibits selective inhibition of NaV isoforms through direct pore-blocking mechanisms. Key findings include:
- IC₅₀ Values :
- Mechanism : Binds preferentially to the inactivated state of NaV channels, stabilizing the fast-inactivated conformation via interactions with the S6 segments of domains II and IV (D2S6 and D4S6) .
Structural Basis for Inhibition
High-resolution cryo-EM structures (e.g., NaV1.7-TC-N 1752 complex) reveal:
- Binding Sites :
- Key Interactions :
Pharmacological Selectivity and Comparative Data
Compound | NaV1.7 IC₅₀ (μM) | NaV1.8 IC₅₀ (μM) | NaV1.9 IC₅₀ (μM) |
---|---|---|---|
This compound | 0.2 | 0.1 | 1.6 |
Tetracaine | 0.4 | 0.3 | 4.2 |
Mexiletine | 19 | 18 | >100 |
Benzocaine | – | 133 | >100 |
Analgesic Efficacy
- Formalin Pain Model : this compound significantly reduces pain-related behaviors in rodent models, correlating with its NaV1.7 inhibition .
- State-Dependent Action : Higher potency during prolonged depolarization (e.g., neuropathic pain conditions) .
Chemical Stability and Reactivity
Scientific Research Applications
Neuropathic Pain Treatment
TC-N 1752 has shown efficacy in treating neuropathic pain conditions through its action on NaV1.7 channels, which are implicated in pain signaling pathways. Studies have demonstrated that this compound can effectively reduce pain in various animal models, including the formalin pain model, which is commonly used to assess analgesic properties .
Analgesic Efficacy
The analgesic efficacy of this compound was evaluated in several studies:
- Formalin Pain Model : Demonstrated significant reduction in pain response.
- Zebrafish Model : Used for unbiased analgesic discovery, showing promise for further research into its effects on nociception .
Case Study: Inhibition of Nav1.9
In a detailed study examining the inhibition of NaV1.9 by this compound, researchers found that the compound effectively blocked sodium currents associated with this channel subtype, highlighting its potential for treating conditions such as chronic pain and epilepsy .
Structural Insights
Recent structural studies using cryo-electron microscopy revealed how this compound binds to NaV1.7, leading to conformational changes that stabilize the channel in an inactive state . This understanding could guide the development of more effective sodium channel inhibitors.
Mechanism of Action
TC-N 1752 exerts its effects by inhibiting the Nav1.7 sodium channel. This inhibition reduces the influx of sodium ions, which in turn decreases neuronal excitability and pain signaling. The compound also inhibits other sodium channels, including Nav1.3, Nav1.4, Nav1.5, and Nav1.8, with varying degrees of potency .
Comparison with Similar Compounds
TC-N 1752 is structurally distinct from canonical local anesthetics (LAs) like tetracaine and benzocaine but shares interactions with the Domain 4 S6 (D4 S6) LA binding site . However, its pharmacological profile and mechanism differ significantly from other Nav inhibitors.
Structural and Pharmacological Differences
Key Compounds Compared:
Tetracaine (LA, Nav1.7/Nav1.9 inhibitor)
Benzocaine (LA, non-selective Nav inhibitor)
HC-030031 (TRPA1 antagonist)
A-803467 (Nav1.8-selective inhibitor)
Table 1: Inhibitory Potency (IC50) Across Nav Subtypes
Compound | Nav1.7 (μM) | Nav1.9 (μM) | Nav1.8 (μM) | Selectivity Profile |
---|---|---|---|---|
This compound | 0.17 | 1.6 | 2.2 | Broad (Nav1.7 > 1.3/1.4 > 1.9/1.8) |
Tetracaine | 0.1 | 10.0 | 3.0 | Non-selective |
Benzocaine | 15.0 | 20.0 | NA | Non-selective |
A-803467 | >30 | >30 | 0.014 | Nav1.8-selective |
Mechanism of Action
- Shared Binding Site : Both this compound and LAs (tetracaine, benzocaine) interact with the D4 S6 LA binding site. Mutations at F1592A/Y1599A in D4 S6 reduce this compound's potency by ~6-fold, mirroring LA behavior .
- Unique Nav1.9 Interaction : Nav1.9 contains a lysine residue (K799) in Domain 2 S6, absent in other Nav subtypes. This residue reduces this compound's potency:
- K799N Mutation : Reduces this compound's Nav1.9 inhibition by 5-fold but increases tetracaine's potency by 3-fold .
- Charge Effects : The positively charged K799 in Nav1.9 may repel this compound’s partially cationic structure, whereas tetracaine (positively charged at physiological pH) benefits from charge-neutralizing mutations .
In Vivo Efficacy
- This compound shows oral bioavailability and reduces thermal hyperalgesia in inflammatory pain models (e.g., CFA-induced sensitization) .
- A-803467 (Nav1.8-selective) is effective in neuropathic pain but requires higher doses and lacks oral activity in some studies .
Research Implications
Binding Site Plasticity : this compound’s sensitivity to K799 mutations suggests a dual interaction spanning D2 S6 and D4 S6, unlike LAs .
Species Variability : Rat and mouse Nav1.9 are 3–4-fold more sensitive to this compound than human Nav1.9, highlighting species-specific drug development challenges .
Therapeutic Potential: this compound’s oral efficacy and state-dependent inhibition position it as a candidate for chronic pain, with fewer side effects than non-selective LAs .
References
– Lin et al., PLoS ONE (2016); – Mutation studies; – Pharmacological data; – A-803467 comparison.
Biological Activity
TC-N 1752 is a synthetic compound recognized for its selective inhibition of voltage-gated sodium channels, particularly the human sodium channel subtype NaV1.7. This compound has garnered attention for its potential therapeutic applications in pain management and other neurological disorders associated with sodium channel dysregulation.
This compound exerts its biological activity primarily through the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. The compound has shown significant inhibitory effects on various sodium channel subtypes, with reported IC50 values indicating its potency:
Sodium Channel Subtype | IC50 (μM) |
---|---|
hNaV1.7 | 0.17 |
hNaV1.3 | 0.3 |
hNaV1.4 | 0.4 |
hNaV1.5 | 1.1 |
hNaV1.9 | 1.6 |
These values demonstrate that this compound is particularly effective against NaV1.7, a target implicated in chronic pain conditions, making it a candidate for pain relief therapies .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential utility in treating various pain-related disorders, including neuropathic pain and inflammatory responses. In vivo studies have shown that this compound exhibits analgesic efficacy in models of pain:
- Formalin Model : Administered doses of this compound (3-30 mg/kg) demonstrated dose-dependent analgesic effects.
- Thermal Hyperalgesia : The compound reduced thermal hyperalgesia induced by inflammation.
The compound's ability to attenuate sensitization in C-fiber nociceptors further supports its role as a therapeutic agent in managing pain .
Case Studies and Research Findings
Research studies have explored the biological activity of this compound through various experimental setups:
-
In Vitro Studies :
- The compound was tested on NaV channels under different physiological conditions, revealing a state-dependent inhibition pattern.
- Notably, the IC50 for hNaV1.7 was found to be significantly lower when channels were partially inactivated, suggesting that this compound may be more effective during certain states of channel activity .
- Animal Models :
Comparison with Other Sodium Channel Inhibitors
This compound's selectivity for NaV1.7 over other sodium channels minimizes potential side effects associated with broader sodium channel blockers. A comparative analysis with other known sodium channel inhibitors is presented below:
Compound | IC50 (μM) for hNaV1.7 | IC50 (μM) for hNaV1.8 |
---|---|---|
This compound | 0.17 | 0.1 |
Tetracaine | 0.4 | 0.3 |
Mexiletine | 19 | 18 |
Benzocaine | 133 | Not applicable |
This table illustrates this compound's superior potency compared to other compounds, particularly highlighting its low IC50 values .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of TC-N 1752, and how do its inhibitory potencies compare across sodium channel subtypes?
this compound selectively inhibits voltage-gated sodium channels, with highest potency against Nav1.7 (IC50 = 170 nM under 20% inactivation) . It also targets Nav1.3 (IC50 = 0.3 μM), Nav1.4 (IC50 = 0.4 μM), Nav1.5 (IC50 = 1.1 μM), and Nav1.8 (IC50 = 0.1 μM) . Researchers should validate channel specificity using patch-clamp electrophysiology under controlled voltage conditions to account for state-dependent effects .
Q. What experimental models are validated for assessing this compound’s analgesic efficacy?
- In vitro: HEK-293 cells stably expressing human or rodent sodium channels are used to measure IC50 values under varying inactivation states (e.g., 20% vs. fully non-inactivated channels) .
- In vivo: The rat Formalin model demonstrates dose-dependent analgesia (3–30 mg/kg, oral), while zebrafish AITC-sensitized thermal aversion assays evaluate behavioral responses without confounding motor effects .
Q. How should this compound be stored and reconstituted to ensure stability in experiments?
Store powdered this compound at -20°C (3-year stability) or 4°C (2 years). For solvent storage, use DMSO (125 mg/mL solubility) and aliquot to avoid freeze-thaw cycles (-80°C for 6 months; -20°C for 1 month) . Prepare working concentrations using serial dilution to minimize solvent toxicity.
Advanced Research Questions
Q. How do voltage conditions and channel inactivation states influence this compound’s IC50 values, and how should this variability be addressed in experimental design?
this compound exhibits state-dependent inhibition: IC50 decreases from 3.6 μM (fully non-inactivated channels) to 170 nM (20% inactivated) for Nav1.7 . To standardize results, researchers must:
- Control membrane potential using voltage-clamp protocols (e.g., -90 mV to -60 mV) .
- Report inactivation state parameters (e.g., % inactivation, holding potential) in methodology .
- Use internal controls (e.g., tetracaine) to validate experimental conditions .
Q. What methodological considerations are critical for interpreting contradictory potency data across studies?
Discrepancies in reported IC50 values (e.g., Nav1.8 IC50 = 0.1 μM vs. 2.2 μM) may arise from:
- Differences in expression systems (HEK-293 vs. native cells).
- Voltage protocols or inactivation states during testing .
- Solution composition (e.g., DMSO concentration affecting channel kinetics). Mitigate by cross-referencing multiple assays (e.g., automated patch-clamp, fluorometric assays) and adhering to NIH preclinical reporting guidelines .
Q. How can researchers optimize this compound dosing in vivo while minimizing off-target effects?
- Dose selection: Start with 3 mg/kg (oral) in rodent models, escalating to 30 mg/kg based on formalin-induced nociception response .
- Solubility: Use vehicle formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) for intraperitoneal or intravenous administration .
- Off-target screening: Test against related channels (e.g., Nav1.2, Nav1.6) and non-neuronal targets (e.g., cardiac ion channels) using high-throughput electrophysiology .
Q. What strategies are recommended for validating this compound’s specificity in complex pain models?
- Combine behavioral assays (e.g., CFA-induced thermal hyperalgesia) with electrophysiological recordings of C-fiber nociceptors to confirm target engagement .
- Use genetic knockouts (e.g., Nav1.7-deficient mice) or selective antagonists (e.g., A-803467 for Nav1.8) to isolate channel-specific effects .
- Analyze dose-response curves for parallelism to rule out non-specific inhibition .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers statistically analyze and present this compound’s dose-response and time-course data?
- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 with 95% confidence intervals .
- Report raw data (e.g., individual animal/well responses) in supplementary materials to enable meta-analysis .
- Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in behavioral studies .
Q. What are the ethical and reproducibility standards for preclinical studies involving this compound?
- Adhere to ARRIVE guidelines for animal studies: detail sample size justification, randomization, and blinding protocols .
- Publish full experimental protocols (e.g., voltage-clamp settings, solvent formulations) to enable replication .
- Disclose conflicts of interest (e.g., funding sources, reagent providers) in acknowledgments .
Q. Contradictions & Limitations
Q. Why does this compound show efficacy in zebrafish thermal aversion assays but not in baseline sensitivity tests?
this compound selectively attenuates AITC-sensitized nociception without affecting baseline thermal sensitivity, suggesting it modulates pathological (not physiological) pain pathways . This highlights the need to use disease-relevant models (e.g., inflammation-induced hyperalgesia) rather than naive animals .
Q. How can researchers reconcile this compound’s high in vitro potency with variable in vivo efficacy?
Factors include:
- Poor blood-brain barrier penetration despite oral bioavailability .
- Metabolic instability (e.g., cytochrome P450 interactions).
- Species-specific differences in Nav1.7 expression or binding kinetics .
Address via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolite identification .
Properties
IUPAC Name |
N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKAFHZJICDACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.